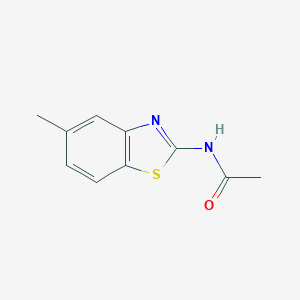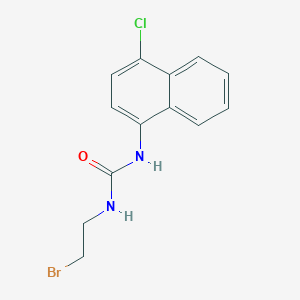
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is a compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of urea and has been synthesized using various methods. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is not well understood. However, it has been suggested that it inhibits protein-protein interactions by binding to a specific site on the protein. This binding prevents the interaction between two proteins, leading to the inhibition of protein function.
Biochemical and Physiological Effects:
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, making it a valuable tool for the study of enzyme activity. It has also been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. Additionally, it has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- in laboratory experiments is its ability to inhibit protein-protein interactions. This makes it a valuable tool for the study of protein function. Additionally, it has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations to avoid toxicity.
Orientations Futures
There are several future directions for the use of Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- in scientific research. One potential direction is the study of its anti-inflammatory properties. It has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Another potential direction is the study of its effects on protein-protein interactions. It has been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. Additionally, it may be possible to modify this compound to improve its properties, making it even more valuable for laboratory experiments.
Conclusion:
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- is a compound that has been widely used in scientific research due to its unique properties. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments. Its ability to inhibit protein-protein interactions and its anti-inflammatory properties make it a potential therapeutic agent for the treatment of inflammatory diseases. While there are limitations to its use, there are several future directions for the study of this compound, making it an important area of research.
Méthodes De Synthèse
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-urea with sodium hydride in DMF. The reaction mixture is then heated to reflux for several hours, after which the product is obtained by filtration and purification. Another method involves the reaction of 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)-urea with sodium methoxide in methanol. The product is then obtained by filtration and purification.
Applications De Recherche Scientifique
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- has been widely used in scientific research due to its unique properties. It has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments. One of the most common applications of this compound is in the study of protein-protein interactions. It has been found to inhibit the interaction between two proteins, making it a valuable tool for the study of protein function. It has also been used in the study of enzyme activity, as it can inhibit the activity of certain enzymes.
Propriétés
Numéro CAS |
102434-20-8 |
|---|---|
Nom du produit |
Urea, 1-(2-bromoethyl)-3-(4-chloro-1-naphthyl)- |
Formule moléculaire |
C13H12BrClN2O |
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-(4-chloronaphthalen-1-yl)urea |
InChI |
InChI=1S/C13H12BrClN2O/c14-7-8-16-13(18)17-12-6-5-11(15)9-3-1-2-4-10(9)12/h1-6H,7-8H2,(H2,16,17,18) |
Clé InChI |
NEBWHEWBRVODCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)NCCBr |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)NCCBr |
Autres numéros CAS |
102434-20-8 |
Synonymes |
1-(2-Bromoethyl)-3-(4-chloro-1-naphthyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







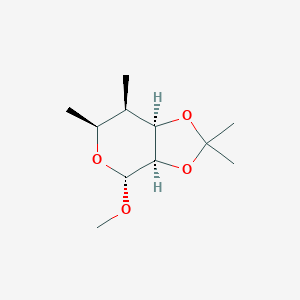

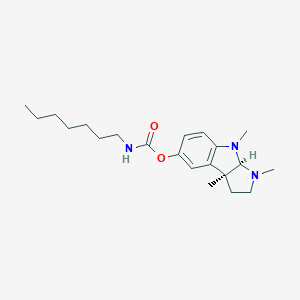
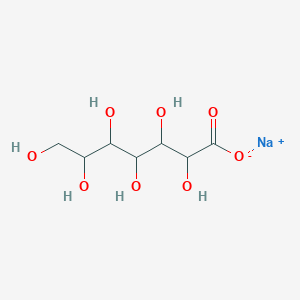
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)

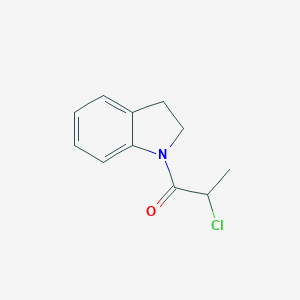
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
